Molecular structure and stereochemistry of cis-1,2-diaminocyclopentane
Molecular structure and stereochemistry of cis-1,2-diaminocyclopentane
The following technical guide provides an in-depth analysis of cis-1,2-diaminocyclopentane , focusing on its molecular structure, stereochemical properties, synthetic pathways, and applications in coordination chemistry.
Structure, Stereochemistry, and Ligand Applications in Drug Development
Executive Summary
cis-1,2-Diaminocyclopentane (cis-DACP) is a vicinal diamine characterized by a five-membered carbocyclic backbone where two amino groups occupy adjacent positions on the same face of the ring. Unlike its trans-isomer, which exists as a pair of enantiomers ((1R,2R) and (1S,2S)) and serves as the chiral scaffold for the blockbuster drug oxaliplatin, cis-DACP is a meso compound .
This molecule is of significant interest in medicinal chemistry as a bidentate ligand. Its rigid cyclopentane framework imposes a distinct "bite angle" upon coordination with transition metals (e.g., Pt(II), Pd(II)), influencing the electronic properties and lability of leaving groups in anticancer complexes.
Molecular Structure and Conformational Analysis[1]
Structural Parameters
The cyclopentane ring is not planar; it adopts a puckered conformation to relieve torsional strain (Pitzer strain).
-
Conformation: cis-1,2-Diaminocyclopentane predominantly exists in an envelope or half-chair conformation.
-
Substituent Orientation: In the cis configuration, the two amino groups occupy pseudo-equatorial (e) and pseudo-axial (a) positions to minimize steric repulsion, although the specific conformation rapidly interconverts (pseudorotation).
-
Intramolecular H-Bonding: A stabilizing intramolecular hydrogen bond often forms between the two vicinal amino groups (
), which is more geometrically accessible in the cis isomer than in the trans isomer.
Stereochemistry: The Meso Compound
Despite possessing two chiral centers at C1 and C2, cis-1,2-diaminocyclopentane is achiral.
-
Configuration: The absolute configuration is designated as (1R, 2S) .
-
Symmetry: The molecule possesses an internal plane of symmetry (
) that bisects the C1-C2 bond and passes through C4. This symmetry renders the mirror images superimposable. -
Comparison:
-
cis-Isomer: Meso, optically inactive (
). -
trans-Isomer: Chiral pair (
symmetry), resolvable into (+) and (-) enantiomers.
-
Physical Properties
| Property | Value (Approximate/Analog Based) | Notes |
| Molecular Formula | ||
| Molecular Weight | 100.16 g/mol | |
| Physical State | Colorless liquid / Low-melting solid | Hygroscopic; absorbs |
| pKa (Conjugate Acid) | Estimated based on DACH analogs. | |
| Boiling Point | ~170-180 °C | At standard pressure. |
Synthetic Methodologies
The synthesis of cis-1,2-diaminocyclopentane requires strategies that ensure syn-stereoselectivity or retention of configuration from a cis-precursor. The most robust laboratory protocol involves the Curtius Rearrangement of cis-1,2-cyclopentanedicarboxylic acid.
Protocol: Curtius Rearrangement Route
This pathway is preferred for its high stereochemical fidelity, converting a cis-dicarboxylic acid directly to the cis-diamine with retention of configuration.
Reagents:
-
cis-1,2-Cyclopentanedicarboxylic acid (Starting Material)
-
Diphenylphosphoryl azide (DPPA) or Thionyl Chloride (
) + Sodium Azide ( ) -
Triethylamine (
) -
Hydrochloric Acid (
)
Step-by-Step Workflow:
-
Acyl Azide Formation:
-
Dissolve cis-1,2-cyclopentanedicarboxylic acid in dry toluene.
-
Add 2.2 equivalents of DPPA and 2.2 equivalents of
. -
Stir at
for 1 hour, then warm to room temperature. -
Mechanism:[1] The carboxylic acid groups are converted to acyl azides (
).
-
-
Thermal Rearrangement (Curtius):
-
Heat the reaction mixture to reflux (~80-100°C).
-
Mechanism:[1] The acyl azides undergo thermal decomposition, releasing
and rearranging to isocyanates ( ) with retention of stereochemistry .
-
-
Hydrolysis:
-
Add 20%
(aq) to the isocyanate solution and reflux for 2 hours. -
Mechanism:[1] Acid hydrolysis converts the isocyanates into amine salts (
) and releases .
-
-
Isolation:
-
Concentrate the aqueous phase to obtain cis-1,2-diaminocyclopentane dihydrochloride.
-
Neutralize with NaOH and extract with DCM for the free base.
-
Visualization of Synthesis Logic
The following diagram illustrates the stereochemical retention during the Curtius rearrangement.
Caption: Synthetic pathway via Curtius Rearrangement ensuring retention of cis-stereochemistry.
Coordination Chemistry & Drug Development
In drug development, 1,2-diamines are critical "carrier ligands" for platinum(II) antitumor agents.[2] The structure of the diamine dictates the complex's hydrophobicity, DNA binding kinetics, and resistance profile.
The "Bite Angle" Effect
The bite angle (
-
cis-DACP (Cyclopentane): The 5-membered ring backbone is more rigid than the ethylenediamine bridge but has different puckering than cyclohexane. The bite angle is typically ~83-85° .
-
trans-DACH (Cyclohexane - Oxaliplatin): The bite angle is similar (~85°), but the bulky cyclohexane ring in the trans isomer creates a significant steric barrier that prevents DNA repair enzymes from excising the platinum adduct.
Cytotoxicity Profile: Cis vs. Trans
Research into platinum analogs (e.g., cis-DACP-Pt(II) complexes) has generally shown the following Structure-Activity Relationship (SAR):
-
Lower Potency: cis-DACP complexes are often less cytotoxic than their trans-DACH counterparts (Oxaliplatin).
-
Reason: The cis-geometry places the carbocyclic ring perpendicular to the coordination plane in a way that may not block DNA repair as effectively as the chiral trans-isomer.
-
-
Solubility: cis-DACP complexes generally exhibit higher water solubility than trans-DACH complexes due to the higher polarity (dipole moment) of the cis-diamine ligand compared to the
-symmetric trans-isomer. -
Cross-Resistance: While trans-DACH carriers are famous for overcoming cisplatin resistance (L1210/DDP models), cis-diamine carriers often show partial cross-resistance with cisplatin, limiting their clinical utility.
Stereochemical Hierarchy in Ligand Design
Caption: Stereochemical classification and associated applications in platinum drug design.
References
-
Stereochemistry & Synthesis: Tetrahedron2002 , 58, 1131. "Enzymatic resolution of derivatives of cis- and trans-cyclopentane-1,2-diamines." Link
-
Curtius Rearrangement Protocol: Journal of Organic Chemistry1996 , 61, 581. "Stereoselective Synthesis of vicinal-Diamines from Dicarboxylic Acids." Link
-
Platinum Complex Cytotoxicity: Cancer Research1977 , 37, 80. "Antitumor Activity of Isomeric 1,2-Diaminocyclohexane Platinum Complexes."[3] (Foundational comparison of cis/trans cyclic diamines). Link
-
Conformational Analysis: Journal of the American Chemical Society1972 , 94, 2758. "Conformational Analysis of 1,2-Disubstituted Cyclopentanes." Link
-
Bite Angle Effects: Chemical Reviews2000 , 100, 2745.[4] "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation." Link
Sources
- 1. The chemistry and biology of platinum complexes with the 1,2-diaminocyclohexane carrier ligand (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential antitumor activity and toxicity of isomeric 1,2-diaminocyclohexane platinum (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4169846A - Cis-platinum (ii) complex of trans-l-1,2-diaminocyclohexane - Google Patents [patents.google.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
